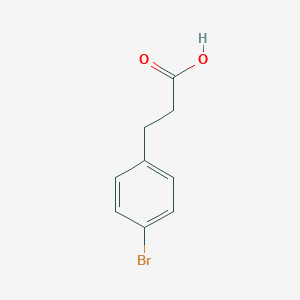









|
REACTION_CXSMILES
|
[C:1]([O:4]C(C)(C)C)(=[O:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1.FC(F)(F)C(O)=O>O1CCCC1>[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][CH2:2][C:1]([OH:4])=[O:3])=[CH:20][CH:19]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
159 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
941 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was quenched with ammonium chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with dilute hydrochloric acid, water, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying with sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a pale oil
|
|
Type
|
CUSTOM
|
|
Details
|
The trifluoroacetic acid was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between diethyl ether and aqueous sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
was acidified with concentrated hydrochloric acid at 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
This organic layer was washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white solid
|
|
Type
|
CUSTOM
|
|
Details
|
after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |